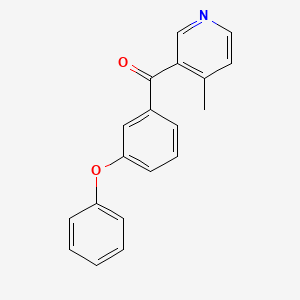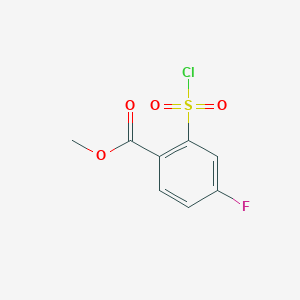
Methyl-2-(Chlorsulfonyl)-4-fluorbenzoat
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO4S and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(chlorosulfonyl)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(chlorosulfonyl)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Methyl-2-(Chlorsulfonyl)-4-fluorbenzoat: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine reaktive Chlorsulfonylgruppe kann zur Einführung von Sulfonamidfunktionalitäten in Moleküle verwendet werden, die in vielen Arzneimitteln aufgrund ihrer Stabilität und pharmakologischen Eigenschaften weit verbreitet sind .
Saccharinsynthese
Diese Verbindung spielt eine Rolle bei der Synthese von Saccharin, einem künstlichen Süßstoff. Die Chlorsulfonylgruppe fungiert als eine Schlüsselfunktionsgruppe im mehrstufigen Syntheseprozess und unterstützt die Bildung des Benzisothiazolonringsystems von Saccharin .
Farbstoffherstellung
In der Farbstoffindustrie wird This compound zur Herstellung komplexer Farbstoffe verwendet. Die Verbindung kann als Sulfonierungsmittel wirken, wobei Sulfonylgruppen in Farbstoffvorläufer eingeführt werden, was die Absorptionseigenschaften und die Stabilität des Farbstoffs erheblich verändern kann .
Pigmentproduktion
Ähnlich wie Farbstoffe dient diese Chemikalie als Zwischenprodukt bei der Produktion von Pigmenten. Seine Fähigkeit, verschiedene funktionelle Gruppen in organische Moleküle einzuführen, macht sie wertvoll für die Modifizierung der Farbeigenschaften und Löslichkeit von Pigmenten .
Antitumorforschung
Derivate von This compound wurden aus marinen Endophytenpilzen isoliert und zeigten moderate Antitumoraktivitäten. Diese Derivate werden hinsichtlich ihrer möglichen Anwendung in der Krebstherapie und ihrer Wirkmechanismen untersucht.
Antimikrobielle Anwendungen
Dieselben Derivate, die in der Antitumorforschung vielversprechend sind, zeigen auch antimikrobielle Aktivitäten. Dies deutet auf das Potenzial für die Entwicklung neuer Antibiotika oder antimikrobieller Wirkstoffe hin, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt.
Eigenschaften
IUPAC Name |
methyl 2-chlorosulfonyl-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(10)4-7(6)15(9,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCTHJWHJYMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



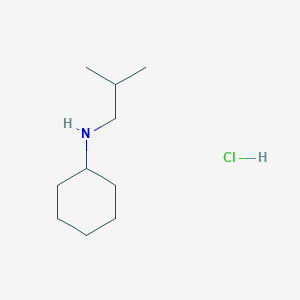
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)
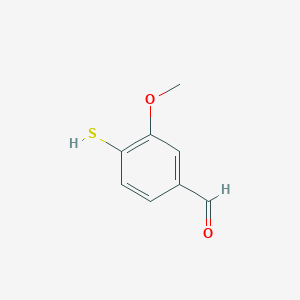
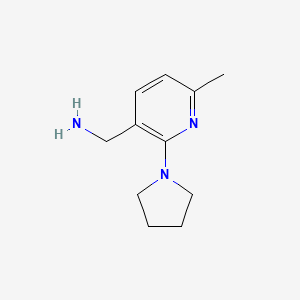
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
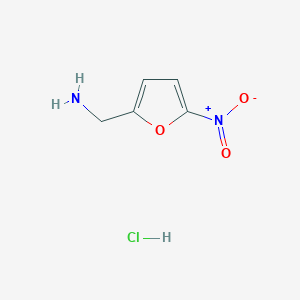
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)



